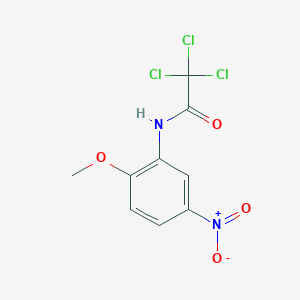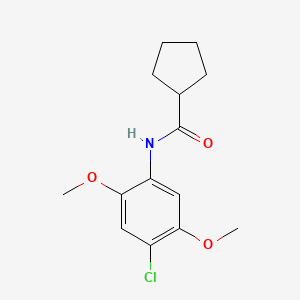
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as BSO, is a chemical compound that has been studied for its potential applications in scientific research. BSO is a heterocyclic compound that contains a sulfur atom, nitrogen atom, and oxygen atom in its structure. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of research.
作用機序
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The increased levels of ROS within the cancer cells can lead to cell death, making 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide an effective agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have other biochemical and physiological effects. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways that regulate cell growth and survival. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This makes 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, there are also limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have toxic effects on normal cells, making it important to carefully control the dosage and exposure time in experiments.
将来の方向性
There are several future directions for research on 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of research is the development of new cancer treatments that incorporate 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as an adjuvant therapy. Another area of research is the investigation of the anti-inflammatory effects of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential toxic effects on normal cells.
Conclusion
In conclusion, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have various biochemical and physiological effects, making it an interesting subject of research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species within the cancer cells, ultimately leading to cell death. While there are limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments, its potential applications in cancer treatment and inflammatory diseases make it a valuable tool for scientific research.
合成法
The synthesis of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be achieved by the reaction of 2-bromoaniline with potassium thiocyanate and sulfur dioxide. The reaction proceeds in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified by recrystallization to obtain pure 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
科学的研究の応用
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of an enzyme called glutathione peroxidase. This enzyme is responsible for detoxifying cancer cells, making them resistant to chemotherapy drugs. By inhibiting this enzyme, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can increase the sensitivity of cancer cells to chemotherapy drugs, thereby improving the efficacy of cancer treatment.
特性
IUPAC Name |
2-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGABIVHLIOXBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)






![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)